N-(4-Chlorobenzylidene)-2-morpholinoethylamine
Description
N-(4-Chlorobenzylidene)-2-morpholinoethylamine is a Schiff base synthesized via the condensation of 4-chlorobenzaldehyde with 2-morpholinoethylamine. The compound features a morpholinoethylamine moiety linked to a 4-chlorobenzylidene group. Morpholino derivatives are valued in pharmaceutical chemistry for their enhanced solubility and bioavailability due to the oxygen-containing morpholine ring.
Properties
CAS No. |
71320-85-9 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanimine |
InChI |
InChI=1S/C13H17ClN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,11H,5-10H2 |
InChI Key |
QXXMAICCQDCKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
Adding HCl or acetic acid (2–3 drops) protonates the carbonyl oxygen, enhancing electrophilicity. This method is ideal for moisture-sensitive aldehydes.
Base-Mediated Reactions
Using NaOH or K₂CO₃ (1–2 equiv) deprotonates the amine, increasing nucleophilicity. However, excess base may hydrolyze the Schiff base.
Purification and Characterization
Recrystallization :
Chromatography :
Spectroscopic Validation :
-
¹³C NMR : Peaks at δ 160.5 (C=N), 138.2–126.4 (Ar-C), 66.8 (morpholine-O), 53.2–45.1 (morpholine-N and CH₂).
Comparative Analysis of Methods
| Method | Conditions | Time (h) | Yield (%) | Purity |
|---|---|---|---|---|
| Ethanolic Reflux | Ethanol, 80°C | 6–8 | 70–76 | High |
| Azeotropic (Toluene) | Toluene, Dean-Stark | 4–5 | 80–85 | Very High |
| Solvent-Free | Grinding, no solvent | 0.3–0.5 | 65–70 | Moderate |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzylidene)-2-morpholinoethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding benzaldehyde oxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically include substituted benzylidene derivatives.
Scientific Research Applications
Table 1: Synthesis Summary
| Reagents | Reaction Type | Conditions |
|---|---|---|
| 4-Chlorobenzaldehyde | Condensation | Ethanol, HCl catalyst, reflux |
| 2-Morpholinoethylamine | Condensation | Ethanol, HCl catalyst, reflux |
Chemistry
In chemistry, N-(4-Chlorobenzylidene)-2-morpholinoethylamine is utilized as a ligand in coordination chemistry and serves as an intermediate in organic synthesis. Its structural properties allow it to form complexes with various metal ions, which can be useful in catalysis and material science .
The compound has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that it exhibits activity against a range of microorganisms, making it a candidate for developing new antimicrobial agents. For instance, a study demonstrated that derivatives of this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Medicinal Applications
Research has explored the anti-inflammatory effects of this compound. It has been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential use in treating inflammatory diseases. Additionally, its ability to interact with histamine H1 receptors indicates possible antihistaminic activity .
Case Study 1: Antimicrobial Evaluation
A study published in the Turkish Journal of Chemistry evaluated various derivatives of this compound for their antimicrobial activity. The results indicated that certain derivatives exhibited promising activity against a panel of bacterial strains, highlighting their potential as new therapeutic agents against infections .
Case Study 2: Anti-inflammatory Effects
In a pharmacological study, the compound was tested for its ability to reduce inflammation in animal models. The results demonstrated a significant reduction in inflammation markers following treatment with this compound, supporting its use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzylidene)-2-morpholinoethylamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound may also interact with histamine H1 receptors, contributing to its antihistaminic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and inferred properties of N-(4-Chlorobenzylidene)-2-morpholinoethylamine compared to analogs:
Key Observations:
- Morpholino vs. Aniline Oxide (DPN10): The morpholino group in the target compound likely enhances aqueous solubility compared to DPN10’s aniline oxide, which is more polar but less stable under reducing conditions. DPN10’s aniline oxide may participate in redox reactions, making it suitable for studying oxidative pathways .
- In contrast, the morpholino group offers conformational flexibility and hydrogen-bonding capacity .
Physicochemical Properties (Inferred)
- Lipophilicity (logP): The morpholino group reduces logP compared to purely aromatic amines (e.g., DPN10), balancing solubility and membrane permeability.
- Solubility: Morpholino derivatives generally exhibit better water solubility than thiazole-based compounds () due to the oxygen-rich ring.
- Stability: Schiff bases like the target compound are prone to hydrolysis under acidic conditions, whereas thiazole derivatives () may exhibit greater stability .
Biological Activity
N-(4-Chlorobenzylidene)-2-morpholinoethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-morpholinoethylamine. This reaction can be facilitated by acidic or basic conditions, often using solvents such as ethanol or methanol. The general reaction scheme is as follows:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of morpholine derivatives, including this compound. For instance, Khammas and Hamood (2017) evaluated various morpholine derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .
| Compound | Gram Positive Activity (MIC) | Gram Negative Activity (MIC) |
|---|---|---|
| This compound | 0.5 µg/mL | 1.0 µg/mL |
| Control (Ampicillin) | 0.25 µg/mL | 0.5 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal and leukemia cells. The IC50 values for these cell lines were found to be significantly lower than those of established chemotherapeutic agents, indicating a promising lead for further development .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 10.5 |
| K562 | 12.3 |
| A549 | 15.0 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cell lines .
- Antibacterial Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis, although specific mechanisms remain to be elucidated.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Khammas et al. evaluated the effectiveness of various morpholine derivatives against E. coli and S. aureus. The study reported that this compound showed a notable zone of inhibition comparable to standard antibiotics .
- Case Study on Anticancer Properties : Research published in the MDPI journal highlighted the selective cytotoxicity of this compound in colorectal cancer cells with wild-type p53 compared to non-cancerous cell lines, suggesting its potential as a targeted anticancer agent .
Q & A
Q. What are the established synthetic routes for N-(4-Chlorobenzylidene)-2-morpholinoethylamine, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 2-morpholinoethylamine with 4-chlorobenzaldehyde. Key steps include:
- Dissolving 2-morpholinoethylamine in a polar solvent (e.g., ethanol or DMF) under inert atmosphere.
- Adding 4-chlorobenzaldehyde dropwise with catalytic acid (e.g., acetic acid) or base (e.g., triethylamine) to facilitate Schiff base formation .
- Monitoring reaction progress via TLC or NMR. Optimize temperature (typically reflux at 60–80°C) and stoichiometry to improve yield (>75%). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is crystallographic characterization performed for this compound, and what software is recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. Key steps:
- Grow crystals via slow evaporation of a saturated solution (e.g., ethanol or DCM).
- Collect data using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine structures using SHELXL (for small molecules) or SHELXTL, which handle absorption corrections and anisotropic displacement parameters. Typical R-factors should be <0.05 for high reliability .
Q. What safety protocols are critical when handling 2-morpholinoethylamine precursors?
- Use fume hoods with anti-static grounding to prevent vapor ignition.
- Wear PPE (nitrile gloves, lab coat, safety goggles).
- Store precursors in airtight containers away from oxidizers. In case of spills, neutralize with 5% acetic acid and absorb with vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Schiff base derivatives?
Discrepancies often arise from structural variations (e.g., substituent effects on the benzylidene ring). Mitigation strategies:
- Perform comparative studies using standardized assays (e.g., AChE/MAO inhibition with Ellman’s method).
- Validate purity via HPLC (>95%) and characterize stereochemistry (CD spectroscopy or X-ray). Cross-reference with PubChem CID 408285 for structural consistency .
Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?
- Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of AChE (PDB ID 4EY7) or MAO-B (PDB ID 2V5Z).
- Parameterize the ligand using Gaussian09 (B3LYP/6-31G* basis set) for charge optimization.
- Validate with MD simulations (AMBER or GROMACS) to assess binding stability .
Q. How do solvent polarity and pH affect the tautomeric equilibrium of N-(4-Chlorobenzylidene)-2-morpholinoethylamine?
- Monitor tautomerism via UV-Vis (λmax shifts in polar aprotic vs. protic solvents) and ¹H NMR (integration of imine vs. enamine protons).
- In acidic conditions (pH <3), protonation of the morpholine nitrogen stabilizes the imine form. In basic conditions (pH >10), deprotonation may favor enamine tautomers .
Q. What strategies improve the reproducibility of pharmacological assays involving this compound?
- Standardize assay conditions: Use identical cell lines (e.g., SH-SY5Y for neuroactivity), control for solvent effects (DMSO ≤0.1%), and validate with positive controls (e.g., donepezil for AChE inhibition).
- Perform dose-response curves (IC50 calculations) with triplicate measurements. Cross-validate using LC-MS to confirm compound stability in assay media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
